

# Spectral Analysis of 2-Aminobenzenesulfonic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

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## Introduction

**2-Aminobenzenesulfonic acid**, also known as orthanilic acid, is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its chemical structure, containing both an amino group and a sulfonic acid group attached to a benzene ring, gives rise to a unique spectral profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data of **2-aminobenzenesulfonic acid**. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in their analytical endeavors.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-aminobenzenesulfonic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for structural elucidation.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-aminobenzenesulfonic acid**, typically recorded in a deuterated solvent like DMSO- $d_6$ , reveals distinct signals for the aromatic protons and the amine protons. [2]

Assignment	Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.78	d
Aromatic CH	7.48	t
Aromatic CH	7.40	d
Aromatic CH	7.34	t
NH <sub>2</sub> and SO <sub>3</sub> H	9.17	s (broad)

Table 1: <sup>1</sup>H NMR spectral data of 2-Aminobenzenesulfonic acid in DMSO-d<sub>6</sub>.[\[2\]](#)

The broad singlet observed at 9.17 ppm is characteristic of the acidic protons of the sulfonic acid and the amine group, which can undergo exchange with residual water in the solvent. The aromatic region of the spectrum displays a complex pattern of doublets and triplets, indicative of an ortho-substituted benzene ring.[\[2\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Assignment	Chemical Shift (ppm)
C-S	~145
C-N	~140
Aromatic CH	~132
Aromatic CH	~129
Aromatic CH	~118
Aromatic CH	~115

Table 2: Approximate <sup>13</sup>C NMR chemical shifts for 2-Aminobenzenesulfonic acid.[\[3\]](#)[\[4\]](#)

Note: Precise, fully assigned  $^{13}\text{C}$  NMR data from a single, reliable source was not available in the initial search. The values presented are estimations based on typical chemical shifts for similar aromatic compounds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-aminobenzenesulfonic acid** shows characteristic absorption bands for the N-H, S=O, and other bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3400-3300	N-H stretching (amine)
3100-3000	Aromatic C-H stretching
1620-1580	N-H bending (amine) & C=C stretching (aromatic)
1250-1150	S=O stretching (sulfonic acid)
1050-1000	S-O stretching (sulfonic acid)

Table 3: Key IR absorption bands for 2-Aminobenzenesulfonic acid.[3]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **2-aminobenzenesulfonic acid** is characterized by absorption bands in the ultraviolet region, arising from the  $\pi \rightarrow \pi^*$  transitions of the benzene ring.

Solvent	$\lambda_{\text{max}}$ (nm)
Water	~245, ~295

Table 4: UV-Vis spectral data for 2-Aminobenzenesulfonic acid.[3]

The position and intensity of these absorption bands can be influenced by the solvent polarity.  
[5]

## Experimental Protocols

Accurate spectral data acquisition relies on proper sample preparation and instrument operation. The following are generalized protocols for obtaining NMR, IR, and UV-Vis spectra of solid samples like **2-aminobenzenesulfonic acid**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-aminobenzenesulfonic acid** in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in an NMR tube.[6] Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum, followed by the  $^{13}\text{C}$  NMR spectrum. Standard acquisition parameters are generally sufficient, but may be optimized as needed.[7]
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

### IR Spectroscopy Protocol (Thin Solid Film Method)

- **Sample Preparation:** Dissolve a small amount (a few milligrams) of **2-aminobenzenesulfonic acid** in a volatile solvent (e.g., methanol or acetone).[8]
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[8]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.[9]

## UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a dilute solution of **2-aminobenzenesulfonic acid** in a suitable UV-transparent solvent (e.g., water or ethanol).<sup>[10][11]</sup> The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and record a baseline spectrum.<sup>[12]</sup> This will be used to correct for any absorbance from the solvent and the cuvette.
- **Sample Measurement:** Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.<sup>[10]</sup> Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) should be identified.

## Workflow Visualization

The general workflow for the spectral analysis of a solid sample can be visualized as follows:



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A generalized workflow for the spectral analysis of a solid organic compound.

This guide provides a comprehensive overview of the spectral characteristics of **2-aminobenzenesulfonic acid** and the methodologies for their determination. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

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